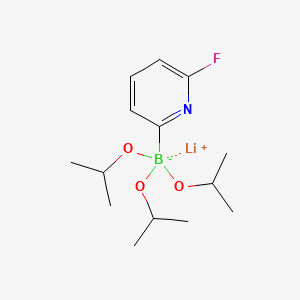

Lithium triisopropyl 2-(6-fluoropyridyl)borate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

lithium;(6-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQSATBYBIKYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC(=CC=C1)F)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BFLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Lithium Triisopropyl 2-(6-fluoropyridyl)borate

Introduction: The Strategic Advantage of Lithium Triisopropyl Borates in Modern Synthesis

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Central to this reaction is the organoboron species, traditionally a boronic acid. However, many heterocyclic boronic acids, particularly those of five-membered rings or electron-deficient systems, suffer from instability and are prone to decomposition via protodeboronation under standard reaction conditions.[1][2][3] This instability presents a significant bottleneck in medicinal and materials chemistry, where such motifs are prevalent.

To circumvent these challenges, protected or "masked" boronate substrates have been developed. Among these, Lithium Triisopropyl Borates (LTBs) have emerged as exceptionally robust and versatile intermediates.[1][4] These tetracoordinate "ate" complexes are significantly more stable towards protodeboronation than their boronic acid counterparts and can often be stored on the benchtop at room temperature for extended periods.[1][2] The 6-fluoropyridyl moiety is a privileged scaffold in modern drug discovery and agrochemicals, imparting unique electronic and metabolic properties.[5] Therefore, a reliable protocol for the synthesis of Lithium triisopropyl 2-(6-fluoropyridyl)borate provides researchers with a crucial and highly stable building block for accessing complex molecular architectures.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in mechanistic principles and practical laboratory insights.

Part 1: The Synthetic Strategy - Mechanism and Rationale

The synthesis of this compound is a one-pot procedure that proceeds via two fundamental organometallic transformations: a halogen-lithium exchange followed by borylation.

Overall Reaction Scheme:

A schematic representation of the one-pot synthesis of the target lithium borate salt.

A schematic representation of the one-pot synthesis of the target lithium borate salt.

Mechanistic Breakdown:

The success of this synthesis hinges on precise control of temperature and stoichiometry to favor the desired reaction pathway.

-

Step 1: Halogen-Lithium Exchange. The process begins with the generation of a highly reactive 2-(6-fluoropyridyl)lithium intermediate. This is achieved via a halogen-lithium exchange reaction between 2-bromo-6-fluoropyridine and n-butyllithium (n-BuLi). This reaction must be conducted at cryogenic temperatures (-78 °C) for two critical reasons:

-

Preventing Nucleophilic Addition: The pyridine ring is inherently electron-deficient and susceptible to nucleophilic attack by organolithium reagents.[6] Low temperatures significantly suppress the rate of this undesired side reaction, favoring the kinetically rapid halogen-lithium exchange at the C2 position.

-

Ensuring Stability: The resulting pyridyllithium species is highly basic and thermally unstable. Maintaining a low temperature is crucial to prevent its decomposition before it can be trapped in the subsequent step.

-

-

Step 2: Borylation. Once the pyridyllithium intermediate is formed, it acts as a potent nucleophile. It attacks the electrophilic boron atom of triisopropyl borate, which is added to the cold reaction mixture. This attack forms a stable, tetracoordinate borate "ate" complex.[1][7] The bulky isopropyl groups on the borate ester enhance the stability of the final product and do not interfere with the nucleophilic addition.

The entire process is a cascade of controlled reactivity, transforming a simple aryl halide into a valuable, stable borate salt ready for further functionalization.

Diagram 1: Mechanistic workflow for the synthesis.

Part 2: Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale (e.g., 3-5 mmol). All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Reagents and Materials

| Reagent/Material | Formula | M.W. | Typical Amount (3.16 mmol scale) | Moles (mmol) | Eq. | Notes |

| 2-Bromo-6-fluoropyridine | C₅H₃BrFN | 175.99 | 556 mg | 3.16 | 1.0 | Must be pure and dry.[8][9] |

| n-Butyllithium | C₄H₉Li | 64.06 | 1.39 mL (2.5 M in hexanes) | 3.48 | 1.1 | Titrate solution before use. PYROPHORIC. |

| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 0.80 mL (d=0.815) | 3.48 | 1.1 | Use a freshly opened bottle or distill. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 15 mL | - | - | Dry over sodium/benzophenone or from a solvent purification system. |

| Anhydrous Toluene | C₇H₈ | 92.14 | 12 mL | - | - | Dry over sodium/benzophenone or from a solvent purification system. |

Equipment

-

Two-necked round-bottom flask (100 mL), flame-dried

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Schlenk line or glovebox

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

Step-by-Step Methodology

Diagram 2: Step-by-step experimental workflow.

-

Reaction Setup: Assemble a 100 mL two-necked round-bottom flask, equipped with a magnetic stir bar and a septum, under a positive pressure of nitrogen. Flame-dry the flask under vacuum and backfill with inert gas three times to ensure all moisture is removed.

-

Initial Charging: To the flask, add 2-bromo-6-fluoropyridine (556 mg, 3.16 mmol). Using a syringe, add anhydrous toluene (12 mL) and anhydrous THF (3 mL) to dissolve the starting material.

-

Litiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, slowly add n-butyllithium (1.39 mL of a 2.5 M solution in hexanes, 3.48 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C. A color change is typically observed. After the addition is complete, allow the mixture to stir at -78 °C for 1 hour.

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (0.80 mL, 3.48 mmol) dropwise via syringe. A change in the mixture's consistency may be observed.

-

Warming and Isolation: After the addition of the borate, the cooling bath is removed, and the reaction mixture is allowed to gradually warm to room temperature and stir for at least 8 hours (or overnight).

-

Work-up: The solvent is then removed under reduced pressure (rotary evaporator) to yield the crude this compound. The resulting solid, which also contains lithium bromide, can be further dried under high vacuum. For many applications, this crude material is used directly without any further purification, assuming quantitative conversion.[1]

Part 3: Characterization, Safety, and Application

Product Characterization

While the crude product is often used directly, characterization is essential for validating the synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the pyridine ring protons, shifted relative to the starting material, as well as the septet and doublet for the isopropyl groups.

-

¹⁹F NMR: A singlet or doublet (due to coupling with the adjacent proton) in the typical range for an aryl fluoride.

-

¹¹B NMR: A broad singlet is expected for the tetracoordinate boron atom, typically appearing between δ 5 and 15 ppm.

-

-

Purity: The crude product will contain lithium salts from the reaction. Its purity in terms of the borate species is generally assumed to be high if the reaction is performed carefully under anhydrous conditions.

Critical Safety Considerations

This synthesis involves highly reactive and hazardous materials. Adherence to strict safety protocols is mandatory.

-

n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously upon contact with air or moisture. It is also corrosive. It must be handled exclusively under an inert atmosphere using proper syringe techniques. Always have an appropriate fire extinguisher (Class D) readily available.

-

Solvents: THF and toluene are flammable. All operations should be conducted in a certified chemical fume hood, away from ignition sources.

-

General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized this compound is a superior nucleophilic partner for Suzuki-Miyaura cross-coupling reactions.[1][3] It can be coupled with a wide range of aryl and heteroaryl halides or triflates using a suitable palladium catalyst system (e.g., one employing a biarylphosphine ligand like XPhos) and a base (e.g., K₃PO₄).[1] The stability of the borate allows for high yields even in challenging couplings where the corresponding boronic acid would fail.

Conclusion

The one-pot synthesis of this compound via halogen-lithium exchange and subsequent borylation is a highly efficient and reliable method. It provides access to a stable, easy-to-handle surrogate for the corresponding unstable boronic acid. By understanding the underlying mechanistic principles and adhering to a meticulous experimental protocol, researchers can readily prepare this valuable building block, enabling the streamlined synthesis of complex molecules for applications in drug discovery, materials science, and beyond.

References

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. Available at: [Link]

-

J&K Scientific LLC. (n.d.). 2-Bromo-6-fluoropyridine | 144100-07-2. Retrieved from [Link]

-

DSpace@MIT. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]

-

PubMed. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic Letters. Retrieved from [Link]

-

HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. Retrieved from [Link]

-

PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of Organometallic Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]

-

Mol, J. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2859. Available at: [Link]

-

Molander, G. A., & Pu, Y. (2007). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 9(5), 879–882. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.

Sources

- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 3. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]

- 5. jk-sci.com [jk-sci.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Bromo-6-fluoropyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Stability and Storage of Lithium Borate Salts

Introduction: The Unseen Pillar of Analytical Precision

In the realms of materials science, geochemistry, and molecular biology, lithium borate salts—primarily lithium tetraborate (Li₂B₄O₇) and lithium metaborate (LiBO₂)—are fundamental yet often overlooked reagents. Their utility as potent fluxes in X-ray fluorescence (XRF) spectroscopy and as superior buffers in nucleic acid electrophoresis is well-established.[1][2] However, the chemical integrity of these salts is the bedrock upon which the accuracy and reproducibility of these sensitive analytical techniques are built. This guide provides a comprehensive exploration of the stability and optimal storage conditions for lithium borate salts, offering researchers and drug development professionals the insights necessary to ensure the fidelity of their experimental outcomes.

I. Physicochemical Properties: A Tale of Two Borates

Lithium tetraborate and lithium metaborate, while chemically related, possess distinct properties that dictate their specific applications. Lithium tetraborate is the more acidic of the two, making it an effective flux for dissolving basic oxides like those of calcium and magnesium.[3][4] Conversely, the more basic lithium metaborate is adept at dissolving acidic oxides such as silicates and aluminates.[4][5] In practice, eutectic mixtures of these two salts are often employed to leverage their complementary solvating capabilities, creating a versatile flux for a wide range of sample matrices.[3]

| Property | Lithium Tetraborate (Li₂B₄O₇) | Lithium Metaborate (LiBO₂) |

| Molar Mass | 169.12 g/mol | 49.75 g/mol |

| Melting Point | ~917-930°C[6][7] | ~845-849°C[5][8] |

| Appearance | White crystalline powder[7] | White hygroscopic powder[9] |

| Solubility in Water | Moderately soluble[7][10] | Soluble[9] |

II. The Achilles' Heel: Hygroscopic and Atmospheric Instability

The primary challenge in maintaining the integrity of lithium borate salts lies in their inherent hygroscopicity and reactivity with atmospheric components. Anhydrous lithium metaborate is particularly susceptible to moisture absorption, while lithium tetraborate is less so, though not entirely immune.[9][11]

Mechanism of Degradation

Upon exposure to a humid environment, anhydrous lithium borate salts undergo a hydrolytic reaction, forming hydrated species.[12][13] This process is not merely the adsorption of water onto the crystal surface but involves the incorporation of water molecules into the crystal lattice, altering the chemical structure of the salt.[12][14]

Furthermore, the presence of moisture can facilitate the reaction of the salts with atmospheric carbon dioxide (CO₂). This reaction is particularly relevant for lithium metaborate, which can react with CO₂ to form lithium carbonate (Li₂CO₃) and other borate species.[3][15][16] While this reactivity is harnessed in high-temperature carbon capture applications, it represents a significant degradation pathway under ambient storage conditions.[15][16]

Caption: Degradation pathway of lithium borate salts in ambient conditions.

III. Consequences of Improper Storage: A Cascade of Analytical Errors

The degradation of lithium borate salts has profound implications for their analytical applications.

-

In XRF Analysis: The absorption of moisture alters the precise sample-to-flux ratio, a critical parameter in quantitative XRF.[7][17] The presence of hydrates and carbonates can lead to the formation of bubbles and spattering during fusion, resulting in inhomogeneous glass beads with surface imperfections that compromise the accuracy of the analysis.[7][11]

-

In Electrophoresis: The stability of lithium borate buffers is crucial for maintaining the desired pH and ionic strength during electrophoretic separation of nucleic acids.[5][18] Degradation of the buffer components can lead to shifts in pH, increased conductivity, and excessive heat generation, resulting in poor resolution, band distortion, and inconsistent migration of DNA and RNA fragments.[2]

IV. Recommended Storage and Handling Protocols

To mitigate the deleterious effects of atmospheric exposure, a stringent storage and handling protocol is imperative.

Storage Conditions

-

Containers: Lithium borate salts should be stored in their original, tightly sealed containers.[11][19] The use of containers with inert gas (e.g., argon or nitrogen) flushed headspaces is recommended for long-term storage.

-

Environment: Storage should be in a cool, dry, and well-ventilated area, away from direct sunlight and sources of moisture.[19] The use of a desiccator with a fresh desiccant is highly recommended, particularly for opened containers.[20]

Handling Procedures

-

Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory to prevent condensation of atmospheric moisture onto the cold salt.

-

Minimal Exposure: Open the container for the shortest possible duration in a low-humidity environment, such as under a nitrogen blanket or in a glove box.

-

Dispensing: Use clean, dry spatulas and weighing vessels.

-

Resealing: Promptly and securely reseal the container after dispensing the required amount of salt.

Caption: Recommended workflow for handling lithium borate salts.

V. Quality Control: A Triumvirate of Analytical Techniques

To ensure the integrity of lithium borate salts, particularly for high-precision applications, a robust quality control program employing a combination of analytical techniques is essential.

A. Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is the gold standard for the accurate determination of water content in solids.[1][19][21]

Experimental Protocol:

-

Instrument Setup: Utilize a coulometric Karl Fischer titrator equipped with a diaphragm cell.

-

Reagent Preparation: Use a non-alcoholic KF reagent, such as one based on N-methylformamide, to avoid side reactions with the borate salts.

-

Sample Preparation: Accurately weigh approximately 1-2 grams of the lithium borate salt into a dry, clean vial.

-

Titration: Introduce the sample into the KF titration cell and initiate the titration. The instrument will electrochemically generate iodine, which reacts stoichiometrically with the water present in the sample.

-

Endpoint Detection: The titration endpoint is reached when all the water has been consumed, and a slight excess of iodine is detected by the indicator electrode.

-

Calculation: The water content is calculated from the total charge passed during the titration, based on Faraday's law.

B. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

TGA and DSC provide invaluable information on the thermal stability, presence of hydrates, and melting behavior of lithium borate salts.[6][22][23]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of the lithium borate salt into a platinum or alumina crucible.

-

TGA/DSC Program:

-

Heat the sample from ambient temperature to 1200°C at a rate of 10°C/min under a dry nitrogen or air atmosphere.

-

-

Data Analysis:

-

TGA Curve: Monitor for mass loss events. A mass loss between 100°C and 200°C typically corresponds to the loss of adsorbed water, while mass loss at higher temperatures may indicate the decomposition of hydrates or carbonates.

-

DSC Curve: Observe endothermic and exothermic events. The melting point of the salt will be indicated by a sharp endothermic peak.[6]

-

| Thermal Event | Approximate Temperature Range (°C) | Observation |

| Dehydration | 100 - 400 | Mass loss in TGA |

| Melting | 845 - 930 | Sharp endotherm in DSC[5][6][8] |

| Decomposition | >1000 | Significant mass loss in TGA[6][22] |

C. Fourier Transform Infrared (FTIR) Spectroscopy for Structural Integrity

FTIR spectroscopy is a powerful tool for probing the chemical structure of lithium borate salts and detecting the presence of hydration and carbonate impurities.[24][25][26]

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the lithium borate salt with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

-

Spectral Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation:

-

Anhydrous Borate: Look for characteristic strong absorption bands corresponding to B-O stretching and bending vibrations in the 1400-800 cm⁻¹ region.

-

Hydration: The presence of a broad absorption band in the 3600-3000 cm⁻¹ region is indicative of O-H stretching vibrations from water molecules.

-

Carbonate: The appearance of a sharp absorption band around 1450-1410 cm⁻¹ suggests the presence of carbonate impurities.

-

VI. Preparation and Stability of Lithium Borate Buffer Solutions

Lithium borate buffers are favored in nucleic acid electrophoresis for their low conductivity, which allows for higher voltages and faster run times without excessive heat generation.[5][18]

Preparation of 10X Lithium Borate (LB) Buffer:

-

Dissolve 40g of boric acid (H₃BO₃) in approximately 800 mL of deionized water.

-

Add 21g of lithium hydroxide monohydrate (LiOH·H₂O) and stir until fully dissolved.

-

Adjust the final volume to 1 L with deionized water.

-

The pH of the 1X working solution (a 1:10 dilution of the 10X stock) should be approximately 8.5.

Stability and Storage of LB Buffer:

-

Short-term: 1X LB buffer can be stored at room temperature for several weeks.

-

Long-term: For long-term storage, the 10X stock solution should be stored at 4°C to inhibit microbial growth.

-

Degradation: Over time, the buffer can absorb atmospheric CO₂, leading to a decrease in pH and a change in its buffering capacity. It is advisable to check the pH of the working solution before critical experiments.

Conclusion: Upholding Analytical Integrity

The stability of lithium borate salts is not a trivial matter of laboratory housekeeping but a critical parameter that directly influences the quality and reliability of analytical data. By understanding the mechanisms of degradation and implementing rigorous storage, handling, and quality control protocols, researchers can ensure that these essential reagents perform to their full potential, thereby upholding the integrity of their scientific endeavors.

References

- Studies of air-exposure effects and remediation measures on lithium bis(oxalato)

-

Common Problems for XRF fusion bead Method - Common problems - Ruishenbao Analytical (Shanghai) Co., Ltd. [Link]

- Determination of Water Content in Acids, Aqueous Using Karl Fischer Titr

-

Lithium Borate Fusion and Flux Quality - AZoM. [Link]

- Water Determination (Karl Fischer Method). (URL not available)

-

Lithium Borate Fusion and Flux Quality - AZoM. [Link]

-

α → γ Lithium borate phase transition produced during the CO2 chemisorption process. [Link]

-

Karl Fischer Titration Guide to Water Determination. [Link]

-

Effect of impurities and moisture on lithium bisoxalatoborate (LiBOB) electrolyte performance in lithium-ion cells | Request PDF. [Link]

-

Tri-lithium borate (Li3BO3); a new highly regenerable high capacity CO2 adsorbent at intermediate temperature | Semantic Scholar. [Link]

- Supporting Information for Capture and Electrochemical Reduction of CO2 using Molten Alkali Metal Bor

-

Chemical and physical aspects of Lithium borate fusion - UPSpace - University of Pretoria. [Link]

-

TGA and DSC curves for lithium tetraborate: source A. - ResearchGate. [Link]

-

Capture and electrochemical conversion of CO 2 in molten alkali metal borate–carbonate blends - RSC Publishing. [Link]

-

LB buffer - Wikipedia. [Link]

-

A thermogravimetric analysis study of volatilization of flux mixtures used in XRF sample preparation - ResearchGate. [Link]

-

Infrared spectra of the hydrated borates. [Link]

- molybdenum concentrates – combining development of an xrf borate fusion method with certification of standard reference m

-

Choosing the Ideal Fusion Flux for Consistent XRF Sample Preparation. [Link]

-

Validation of an alkali reaction, borate fusion, X-ray fluorescence method for silicon metal | Powder Diffraction | Cambridge Core. [Link]

-

Structural Elucidation of Lithium Borate Glasses Using XRD, FTIR, and EPR Spectroscopy. [Link]

-

Improved DNA Electrophoresis in Conditions Favoring Polyborates and Lewis Acid Complexation - PubMed Central. [Link]

-

Quick and Easy Material Identification of Salts Used in Lithium-Ion Batteries by FTIR - Agilent. [Link]

-

(PDF) Understanding of working mechanism of lithium difluoro(oxalato) borate in Li||NCM85 battery with enhanced cyclic stability. [Link]

-

The high-temperature and high-humidity storage behaviors and electrochemical degradation mechanism of LiNi 0.6 Co 0.2 Mn 0.2 O 2 cathode material for lithium ion batteries - ResearchGate. [Link]

-

Combined effects of lithium and borate ions on the hydration of calcium sulfoaluminate cement | Request PDF. [Link]

-

Technical note: Studying lithium metaborate fluxes and extraction protocols with a new, fully automated in situ cosmogenic 14C processing system at PRIME Lab - GChron. [Link]

-

Thermal dehydration of lithium metaborate dihydrate and phase transitions of anhydrous product | Request PDF. [Link]

-

FTIR spectra of anode samples cycled in PC/LiBOB and in EC:EMC/LiPF 6... - ResearchGate. [Link]

-

Physical property-Stability and pH (TBE and Borax Agarose electrophoresis buffer). [Link]

-

The Influence Of Moisture In The Lithium Battery Manufacturing Process. [Link]

-

Studying lithium metaborate fluxes and extraction protocols with a new, fully automated in situ cosmogenic - GChron. [Link]

-

Lithium borate - Wikipedia. [Link]

-

Influence of lithium and boron ions on calcium sulfoaluminate cement hydration : application for the conditioning of boron ion exchange resins | Request PDF. [Link]

-

The Effects of Hydration on Athletic Performance & Hydration Strategie - Cadence. [Link]

-

Synthesis and vibrational investigation of lithium magnesium metaborate glasses. [Link]

-

Lithium metaborate flux in silicate analysis - USGS Publications Warehouse. [Link]

-

Lithium metaborate - Wikipedia. [Link]

Sources

- 1. metrohm.com [metrohm.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. GChron - Technical note: Studying lithium metaborate fluxes and extraction protocols with a new, fully automated in situ cosmogenic 14C processing system at PRIME Lab [gchron.copernicus.org]

- 5. LB buffer - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Choosing the Ideal Fusion Flux for Consistent XRF Sample Preparation [xrfscientific.com]

- 8. Lithium metaborate - Wikipedia [en.wikipedia.org]

- 9. 66% Lithium Tetraborate - 34% Lithium Metaborate | PREMIER Lab Supply [premierlabsupply.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Borate-Based Basic Ionic Liquid for Room Temperature CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Tri-lithium borate (Li3BO3); a new highly regenerable high capacity CO2 adsorbent at intermediate temperature | Semantic Scholar [semanticscholar.org]

- 16. Capture and electrochemical conversion of CO 2 in molten alkali metal borate–carbonate blends - Nanoscale (RSC Publishing) DOI:10.1039/D2NR03355K [pubs.rsc.org]

- 17. azom.com [azom.com]

- 18. Improved DNA Electrophoresis in Conditions Favoring Polyborates and Lewis Acid Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mt.com [mt.com]

- 22. repository.up.ac.za [repository.up.ac.za]

- 23. researchgate.net [researchgate.net]

- 24. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 25. Structural Elucidation of Lithium Borate Glasses Using XRD, FTIR, and EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. agilent.com [agilent.com]

one-pot synthesis of heteroaryl triisopropyl borates

An In-Depth Technical Guide to the One-Pot Synthesis of Heteroaryl Triisopropyl Borates

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Heteroaryl Boronic Esters in Modern Synthesis

Heteroaryl scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Consequently, the ability to efficiently forge carbon-carbon bonds to these structures is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and operational simplicity.[1][2] The key to this reaction's success lies in the stability and reactivity of its organoboron component, typically a boronic acid or a boronic ester.[3]

However, many five-membered heterocyclic boronic acids are notoriously unstable, prone to rapid decomposition via protodeboronation under common reaction conditions.[4] This instability presents a significant bottleneck in drug development and process chemistry, where robust and reliable synthetic routes are paramount. The synthesis of heteroaryl triisopropyl borates, often as their lithium salts, in a one-pot procedure offers a powerful solution. These intermediates exhibit markedly enhanced stability compared to their corresponding boronic acids, effectively "masking" the sensitive C-B bond until it is needed for a subsequent transformation.[4][5]

This guide provides a comprehensive exploration of the . We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and address common challenges, offering researchers and drug development professionals the insights needed to successfully implement this strategy.

Core Principles: Mechanism and Causality

The one-pot synthesis of a heteroaryl triisopropyl borate hinges on two sequential, in-situ transformations:

-

Generation of a Heteroaryl Nucleophile: A heteroaryl halide (Het-X) is converted into a potent organometallic nucleophile (Het-M). This is typically achieved through lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) or by forming a Grignard reagent (Het-MgX).[4][6]

-

Borylation via Nucleophilic Attack: The resulting heteroaryl nucleophile attacks the electrophilic boron atom of triisopropyl borate, B(O-iPr)₃. This forms a stable, tetra-coordinate "ate" complex, the lithium heteroaryl triisopropyl borate.[4][7]

The entire sequence is performed in a single reaction vessel without isolation of the highly reactive organometallic intermediate, which is the essence and primary advantage of the one-pot approach.

Step-by-Step Methodology

Materials:

-

2-Bromofuran (or other heteroaryl halide)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (typically 2.5 M in hexanes)

-

Triisopropyl borate

-

Oven-dried glassware, magnetic stirrer, syringes, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and rubber septa under a positive pressure of nitrogen or argon. All glassware must be rigorously dried to exclude moisture.

-

Reagent Charging: To the flask, add the heteroaryl halide (e.g., 2-bromofuran, 1.0 equivalent) and anhydrous THF.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly. The formation of the lithiated species is often indicated by a color change.

-

Stirring: Stir the mixture at -78 °C for an additional 30-60 minutes to ensure complete lithium-halogen exchange.

-

Borylation: Add triisopropyl borate (1.1 equivalents) dropwise to the cold solution.

-

Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to gradually warm to room temperature. The reaction is typically stirred for several hours or overnight at room temperature. [4][5]8. Completion: The resulting solution contains the crude lithium heteroaryl triisopropyl borate. This solution can be used directly in the next step without purification. The crude salt can also be isolated by removing the solvent under vacuum, though it is most conveniently used in situ. [4]

Scope, Limitations, and Data

The is applicable to a wide range of substrates. However, its success is highly dependent on the stability of the organometallic intermediate.

| Heteroaryl Substrate | Organometallic Reagent | Typical Yield of Subsequent Coupling Product (%) | Reference |

| 2-Furanyl | n-BuLi | 96% | [4][5] |

| 2-Thienyl | n-BuLi | 94% | [4][5] |

| 2-Benzofuranyl | n-BuLi | 91% | [4][5] |

| 2-Pyridinyl | n-BuLi or i-PrMgCl | 70-85% | [4][8] |

| 3-Thienyl | n-BuLi | 88% | [4][5] |

| N-Boc-2-pyrrolyl | n-BuLi | 87% | [4] |

Key Limitations & Considerations:

-

Protodeboronation: This is the primary competing side reaction. [9]Heteroaryl systems that are particularly electron-rich or possess acidic protons can be susceptible. The use of triisopropyl borate helps mitigate this by forming a more stable ester, but careful control of anhydrous conditions is essential. [4][10]* Functional Group Compatibility: Highly electrophilic functional groups (e.g., esters, nitriles) on the heteroaryl ring may be attacked by the organometallic reagent. Using milder Grignard reagents can sometimes overcome this limitation. [11]* Directed Ortho-Metalation: For some heteroaryl systems, direct deprotonation at a position adjacent to the heteroatom can compete with or replace lithium-halogen exchange. The reaction outcome is often dictated by the specific substrate and reaction conditions.

Troubleshooting Common Issues

-

Problem: Low or no yield of the desired product in a subsequent reaction.

-

Probable Cause: Incomplete formation of the organometallic intermediate or its premature quenching.

-

Solution: Ensure all reagents and solvents are strictly anhydrous. Verify the titer of the organolithium reagent, as it can degrade over time. Ensure the reaction is maintained at the appropriate low temperature during the addition of the organolithium.

-

-

Problem: Significant amount of starting heteroaryl halide recovered.

-

Probable Cause: Inefficient lithium-halogen exchange.

-

Solution: Increase the reaction time for the lithiation step. Consider using a more reactive organolithium reagent (e.g., sec-BuLi or tert-BuLi) if the substrate is particularly unreactive, but be aware of their increased reactivity and potential for side reactions.

-

-

Problem: Formation of homocoupled bi-heteroaryl byproduct.

-

Probable Cause: Reaction of the organometallic intermediate with unreacted heteroaryl halide.

-

Solution: Ensure slow, controlled addition of the organolithium reagent at low temperature to maintain a low instantaneous concentration and minimize this side reaction.

-

Direct Application: A Gateway to One-Pot Borylation/Suzuki-Miyaura Coupling

A major advantage of this methodology is that the resulting lithium triisopropyl borate salts are competent nucleophiles in Suzuki-Miyaura cross-coupling reactions. [4][5]This allows for a highly efficient, streamlined process where the heteroaryl halide is converted to the borate and coupled with an aryl halide in a single pot, avoiding the isolation of sensitive intermediates. [4][12]This one-pot lithiation/borylation/SMC sequence is exceptionally valuable in library synthesis and drug discovery campaigns. [5]

Conclusion

The represents a robust and highly enabling methodology for modern organic synthesis. By generating stable boronate "ate" complexes in situ from heteroaryl halides, this strategy effectively circumvents the persistent challenge of protodeboronation associated with many heterocyclic boronic acids. The operational simplicity, scalability, and direct applicability of the crude borate products in subsequent cross-coupling reactions make this an indispensable tool for researchers, scientists, and drug development professionals engaged in the construction of complex, heteroatom-containing molecules. Understanding the core principles, reagent choices, and potential pitfalls discussed in this guide will empower chemists to confidently apply this powerful synthetic transformation.

References

-

Morken, J. P., et al. (2022). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. National Institutes of Health (PMC). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Triisopropyl Borate: A Chemist's Guide. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. National Institutes of Health (PMC). [Link]

-

Wikipedia. Boronic acid. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (PMC). [Link]

-

Willis, M. C., et al. (2019). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. National Institutes of Health (PMC). [Link]

-

Oberli, M., & Buchwald, S. (2013). Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions. Morressier. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4522–4525. [Link]

- Singaram, B. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.

-

Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(23), 7871–7886. [Link]

- Singaram, B. (2016). Synthesis of boronic esters and boronic acids using grignard reagents.

-

Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]

-

Willis, M. C., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9140–9144. [Link]

-

Aggarwal, V. K., et al. (2012). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society, 134(43), 17953–17956. [Link]

-

ResearchGate. Boronic ester derivatization reactions. [Link]

-

Morken, J. P., et al. (2018). Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. National Institutes of Health (PMC). [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(30), 4198–4213. [Link]

-

Falck, J. R., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. National Institutes of Health (PMC). [Link]

-

Hughes, G. (2022). Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. UEA Digital Repository. [Link]

-

ResearchGate. Iron-Catalyzed Cross-Coupling of Heteroaromatic Tosylates with Alkyl and Aryl Grignard Reagents. [Link]

-

Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

-

METTLER TOLEDO. (2024). Grignard Reagent Formation - From the Lab to Industry. YouTube. [Link]

-

Hartwig, J. F., & Marder, T. B. (2011). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 13(12), 3162–3165. [Link]

-

Spring, D. R., et al. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. Organic Letters, 17(24), 6090–6093. [Link]

-

Carreaux, F., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(1), 123–132. [Link]

-

Westerhausen, M., et al. (2022). In situ Grignard Metalation Method, Part II: Scope of the One‐Pot Synthesis of Organocalcium Compounds. Chemistry – A European Journal, 28(4). [Link]

-

Spring, D. R., et al. (2015). Chemoselective boronic ester synthesis by controlled speciation. Angewandte Chemie (International Ed. in English), 54(49), 14853–14857. [Link]

-

Spring, D. R., et al. (2015). Chemoselective Boronic Ester Synthesis by Controlled Speciation. National Institutes of Health (PMC). [Link]

-

Smith, A. M. R., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

- Knochel, P. (2004). Process for the preparation of pyridine-2-boronic acid esters.

-

Reddit User. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit. [Link]

-

CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

- CN114516887A. (2022). Preparation method of triisopropyl borate.

-

Kallemeyn, J. M. (2005). 3-pyridylboronic acid. Organic Syntheses, 82, 121. [Link]

-

Falck, J. R., et al. (2012). Mild and rapid hydroxylation of aryl/heteroaryl boronic acids and boronate esters with N-oxides. PubMed. [Link]

-

Organic Chemistry Portal. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]

An In-depth Technical Guide to the Solubility of Lithium triisopropyl 2-(6-fluoropyridyl)borate in Organic Solvents

Introduction: The Rising Prominence of Lithium Organoborates in Modern Synthesis

Lithium triisopropyl 2-(6-fluoropyridyl)borate is a member of the increasingly important class of organoborate compounds that have found significant application in modern organic synthesis. Specifically, these compounds serve as versatile nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[1][2][3][4] The presence of the fluoropyridyl moiety makes this reagent particularly valuable for the introduction of this key structural motif into complex molecules.

This technical guide aims to bridge this knowledge gap. It provides a detailed framework for researchers, scientists, and drug development professionals to not only understand the qualitative solubility characteristics of this compound but also to equip them with a robust experimental protocol to quantitatively determine its solubility in a range of organic solvents. This guide emphasizes safe handling practices for this air- and moisture-sensitive compound and provides a logical, step-by-step workflow for generating reliable and reproducible solubility data.

Physicochemical Properties and Structural Information

-

Chemical Name: this compound

-

CAS Number: 1256364-28-9[5]

-

Molecular Formula: C₁₄H₂₄BFLiNO₃

-

Molecular Weight: 291.10 g/mol

The structure of this compound consists of a central boron atom tetrahedrally coordinated to a 6-fluoropyridyl group and three isopropoxy groups. The resulting borate anion is charge-balanced by a lithium cation. The overall structure contributes to its reactivity and its solubility characteristics in organic media.

Qualitative Solubility Assessment: Predicting Behavior in Organic Solvents

While specific quantitative data is scarce, the general principles of "like dissolves like" can provide a preliminary assessment of the solubility of this compound.

-

Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), dioxane, and diethyl ether are likely to be effective at dissolving this organoborate. The presence of the polar C-F and C-N bonds in the fluoropyridyl ring, along with the ionic nature of the lithium borate, suggests favorable interactions with these polar solvents. The use of lithium triisopropyl borates in Suzuki-Miyaura coupling reactions is often carried out in THF, which strongly indicates at least moderate solubility in this solvent.[1][6]

-

Apolar Solvents: Nonpolar solvents like hexanes, toluene, and benzene are expected to be poor solvents for this compound. The ionic character of the salt and the polar nature of the fluoropyridyl group would lead to weak interactions with these nonpolar media.

-

Polar Protic Solvents: Protic solvents such as water, methanol, and ethanol are generally not suitable for reactions involving organoborates due to the risk of protodeboronation.[1][2] However, some lithium salts do exhibit solubility in alcohols.[7] Given the reactivity of the B-C bond, the use of protic solvents should be approached with caution and is generally avoided in synthetic applications.

This qualitative assessment provides a starting point for selecting candidate solvents for quantitative solubility determination.

Quantitative Solubility Determination: A Rigorous Experimental Protocol

Given the air- and moisture-sensitive nature of this compound, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques such as a Schlenk line or a glovebox.[8][9][10][11][12]

Objective

To determine the solubility of this compound in a selection of anhydrous organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid)

-

Anhydrous organic solvents (e.g., THF, 2-MeTHF, Toluene, Dioxane)

-

Schlenk line or glovebox with an inert gas supply (Ar or N₂)

-

Schlenk flasks and other appropriate oven-dried glassware

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Gas-tight syringes and needles

-

Analytical balance (readable to at least 0.1 mg)

-

Filtration apparatus suitable for inert atmosphere (e.g., cannula with a filter frit)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-OES for lithium analysis, or HPLC with a suitable detector)

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Under an inert atmosphere, accurately weigh an excess amount of this compound into a pre-dried Schlenk flask equipped with a magnetic stir bar. The use of an excess is crucial to ensure that a saturated solution is formed.

-

Using a gas-tight syringe, add a known volume of the chosen anhydrous organic solvent to the Schlenk flask.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspension vigorously for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle completely. This may take several hours.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe fitted with a needle and a filter (e.g., a small piece of glass wool or a PTFE syringe filter) to prevent the transfer of any solid particles.

-

Immediately transfer the collected sample into a pre-weighed, sealed container to determine the mass of the solution.

-

Alternatively, transfer the known volume of the supernatant to a volumetric flask and dilute with the same solvent to a known final volume. This diluted sample will be used for analysis.

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the diluted sample can be determined using a suitable analytical technique.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, a calibration curve can be generated using solutions of known concentrations to determine the concentration of the unknown sample. The fluoropyridyl ring should provide a suitable chromophore.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique can be used to determine the concentration of lithium in the sample. From the lithium concentration, the concentration of the entire compound can be calculated.

-

High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method with a suitable detector (e.g., UV or MS) can be developed to separate and quantify the compound.

-

-

Run a blank sample (pure solvent) and a series of calibration standards to ensure the accuracy of the measurement.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or molality (mol/kg of solvent).

-

Data Presentation

The determined solubility data for this compound in various organic solvents at a specified temperature should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Tetrahydrofuran (THF) | 25 | [Experimental Value] | [Experimental Value] |

| 2-Methyltetrahydrofuran | 25 | [Experimental Value] | [Experimental Value] |

| Toluene | 25 | [Experimental Value] | [Experimental Value] |

| Dioxane | 25 | [Experimental Value] | [Experimental Value] |

| [Other Solvents] | 25 | [Experimental Value] | [Experimental Value] |

Safety and Handling Considerations

This compound is an air- and moisture-sensitive compound. It is imperative to handle this material under an inert atmosphere at all times to prevent decomposition.[8][9][10][11][12] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use. Solvents should be anhydrous and de-gassed.

Conclusion

References

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. [Link]

-

Tasaki, S., & Takagi, S. (2010). Computational Study on the Solubility of Lithium Salts Formed on Lithium Ion Battery Negative Electrode in Organic Solvents. The Journal of Physical Chemistry C, 114(44), 19044–19050. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]

-

Abe, K., & Yoshio, M. (2009). Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. Journal of The Electrochemical Society, 156(4), A253. [Link]

-

Quantifying Lithium Chloride's Solubility in Organics. (2025). PreScouter. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ACS Publications. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic Letters, 14(17), 4606–4609. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2013). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]

-

Lithium compounds with good solubility in organic solvents? (2015). Chemistry Stack Exchange. [Link]

-

The Manipulation of Air-Sensitive Compounds. (n.d.). Wiley. [Link]

-

Working with air and moisture sensitive compounds. (2008). Utrecht University. [Link]

-

Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons. [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

Sources

- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 3. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 5. 1256364-28-9|Lithium (6-fluoropyridin-2-yl)triisopropoxyborate|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantifying Lithium Chloride's Solubility in Organics [eureka.patsnap.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. molan.wdfiles.com [molan.wdfiles.com]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-(6-Fluoropyridyl)borate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenges of 2-Pyridyl Boronic Acids in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This reaction is particularly vital in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures. However, the use of heteroaromatic boronic acids, especially 2-pyridylboronic acids, is often plagued by challenges such as protodeboronation and catalyst inhibition.[2][3] The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and reduced yields.

To address these stability issues, various protected forms of boronic acids have been developed, including organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[4][5] Among the most practical and efficient alternatives are lithium triisopropyl borates.[6][7] These ate complexes exhibit significantly enhanced stability towards protodeboronation compared to their corresponding boronic acids and can be conveniently prepared in a one-pot fashion and used directly in coupling reactions.[8][9]

This guide provides a detailed overview of the application of Lithium triisopropyl 2-(6-fluoropyridyl)borate in Suzuki-Miyaura coupling reactions. The presence of the 6-fluoro substituent introduces unique electronic properties that can further enhance the stability and reactivity of this valuable reagent.

The Advantage of this compound

The use of this compound offers several distinct advantages in Suzuki-Miyaura cross-coupling:

-

Enhanced Stability: The formation of the borate 'ate' complex shields the boron center, significantly reducing the rate of protodeboronation, a common side reaction with heteroarylboronic acids.[6][9] These borate salts are often stable enough to be stored at room temperature under air.[8]

-

Mitigation of Catalyst Inhibition: The electron-withdrawing nature of the fluorine atom at the 6-position decreases the electron density of the pyridine ring.[2] This reduces the Lewis basicity of the pyridine nitrogen, thereby lessening its propensity to inhibit the palladium catalyst.[4]

-

Tunable Reactivity: The electronic properties imparted by the fluorine substituent can influence the transmetalation step of the catalytic cycle, potentially leading to improved reaction kinetics and yields.[2]

-

One-Pot Synthesis and Coupling: This reagent can be generated in situ from the corresponding halo-pyridine and immediately used in a subsequent cross-coupling reaction, streamlining the synthetic workflow.[6][10]

Mechanism of Action and the Role of the 6-Fluoro Group

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The use of a lithium triisopropyl borate modifies the nature of the organoboron species participating in the transmetalation step.

The 6-fluoro substituent plays a crucial electronic role. By withdrawing electron density, it can influence the rate of transmetalation. While strongly electron-withdrawing groups can sometimes slow this step, the reduced basicity of the pyridine nitrogen likely has a more dominant, positive effect by preventing catalyst deactivation.[2][4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-pot synthesis of trisubstituted conjugated dienes via sequential Suzuki-Miyaura cross-coupling with alkenyl- and alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 6. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 9. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Title: Optimizing Suzuki-Miyaura Couplings with Lithium Organoborates: A Guide to Base and Solvent Selection

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. However, the instability of many organoboronic acids, particularly electron-deficient or five-membered heterocyclic variants, presents significant challenges such as protodeboronation under standard basic conditions.[1][2] This application note provides an in-depth guide to the use of lithium triorganoborates, specifically lithium triisopropyl borates (LTBs), as highly effective and stable coupling partners. We will explore the unique mechanistic aspects of these reagents, which often obviate the need for an external base, and detail the optimal solvent systems and protocols for their successful application, particularly with base-sensitive substrates.

The Strategic Advantage of Lithium Triisopropyl Borates (LTBs)

Traditional Suzuki-Miyaura couplings rely on the activation of a boronic acid with a base to facilitate the crucial transmetalation step in the palladium catalytic cycle.[3][4] The choice of base is critical and often requires careful optimization. Lithium triisopropyl borates (LTBs) represent a paradigm shift. They are tetracoordinate boronate complexes, typically prepared via lithiation of a substrate followed by quenching with triisopropyl borate, and can be isolated as bench-stable solids.[1][5]

Their primary advantages include:

-

Enhanced Stability: LTBs are significantly more stable towards protodeboronation compared to their corresponding boronic acids. This makes them ideal for couplings involving sensitive heterocyclic systems that are otherwise prone to decomposition.[1][5]

-

Convenient Handling: Many LTBs can be synthesized, isolated, and stored at room temperature on the benchtop, simplifying experimental workflow.[1]

-

Unique Reactivity: As we will explore, their reactivity profile allows for Suzuki couplings under exceptionally mild conditions, often without the addition of a conventional external base.

Table 1: Comparison of Common Organoboron Reagents

| Boron Reagent | Stability | Handling | Base Requirement | Typical Solvents |

| Boronic Acid | Variable; prone to dehydration (boroxine formation) and protodeboronation.[6] | Often crystalline solids, but can be hygroscopic. | Required (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃).[7] | Toluene, Dioxane, DMF, THF (often with water). |

| Pinacol Ester | Generally good, more stable than boronic acids. | Often stable liquids or low-melting solids. | Required; can be run under anhydrous conditions with specific bases.[8] | Aprotic solvents (Dioxane, THF, Toluene). |

| MIDA Boronate | Excellent; stable to chromatography and anhydrous conditions.[9] | Crystalline, air-stable solids. | Can be used for sequential couplings; requires base for cleavage/reaction. | Aprotic solvents (THF, Dioxane). |

| Organotrifluoroborate | Excellent; highly stable to air and moisture.[10] | Crystalline, air-stable potassium salts. | Required (e.g., Cs₂CO₃, K₂CO₃). | Alcohols, THF/water. |

| Lithium Triisopropyl Borate (LTB) | Excellent; highly resistant to protodeboronation.[1] | Can be isolated as bench-stable solids. | None required under aqueous solvent conditions.[1] | THF/water mixtures. |

The "No External Base" Paradigm: Mechanistic Insights

The most compelling feature of using LTBs is their ability to generate a base in situ. Under anhydrous conditions, LTBs do not participate in the Suzuki coupling.[1] The reaction is initiated by the introduction of water.

The LTB undergoes hydrolysis to form the corresponding boronic acid and lithium isopropylate. The generated isopropylate is sufficiently basic to promote the subsequent steps of the catalytic cycle.[1] This self-sufficient system maintains a basic pH (typically 12-13 in a THF/water mixture) without the need to add and dissolve a separate, often heterogeneous, inorganic base.[1]

This mechanism is a significant advantage when working with substrates bearing base-sensitive functional groups, such as esters, nitro groups, or certain heterocycles, which could be compromised by the stronger or more prolonged basic conditions of traditional methods.[1]

Figure 1. In situ base generation and Suzuki catalytic cycle with LTBs.

Optimal Solvent System: The Critical Role of Water

As established, water is not merely a solvent but a key reagent for the hydrolysis of the LTB. Therefore, the optimal solvent system is typically a biphasic mixture of an organic solvent and water.

-

Recommended Solvent: A mixture of Tetrahydrofuran (THF) and water is the most widely validated system for LTB-mediated Suzuki couplings.[1] Ratios typically range from 1:1 to 1:2 (THF:water).

-

Function of THF: The organic co-solvent is crucial for solubilizing the organohalide, the LTB, and the palladium catalyst complex, ensuring all components are available in the same phase for reaction.

-

Function of Water: As discussed, water serves as the hydrolyzing agent to generate the active boronic acid and the in situ base.

While other polar aprotic solvents are used in Suzuki couplings, the specific requirement for controlled hydrolysis makes the THF/water system particularly well-suited for this unique subclass of reactions.[11]

Experimental Protocols

General Considerations: All solids should be weighed on a benchtop balance. Glassware should be oven-dried before use. While the LTB and many modern precatalysts are air-stable, the active Pd(0) species generated in situ is sensitive to oxygen. Therefore, reactions should be assembled and run under an inert atmosphere (Nitrogen or Argon) for best results and reproducibility.

Protocol 1: Synthesis of a Representative Lithium Triisopropyl Borate (LTB)

This protocol is adapted from Ismael, A. et al. for the synthesis of lithium triisopropyl 2-thienylborate.[1][5]

-

Setup: Add the starting heterocycle (e.g., thiophene, 1.0 equiv) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with nitrogen.

-

Dissolution: Add anhydrous THF via syringe. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate (1.1 equiv) dropwise to the solution, ensuring the temperature remains at -78 °C.

-

Warm-up: After the addition is complete, remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for 8-12 hours.

-

Isolation: Remove the solvent in vacuo. The resulting crude LTB salt, which may contain lithium halide byproducts, can be dried under high vacuum and used directly in the subsequent coupling reaction without further purification.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Isolated LTB

-

Reaction Vessel: To a clean, oven-dried reaction vial or flask containing a stir bar, add the aryl halide (1.0 equiv), the isolated LTB (1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with nitrogen or argon (typically by evacuating and backfilling three times).

-

Solvent Addition: Add anhydrous THF (e.g., 0.5 mL per 0.25 mmol of aryl halide) via syringe.

-

Initiation: Add deionized, degassed water (e.g., 1.0 mL per 0.25 mmol of aryl halide). The use of degassed water is good practice to minimize oxidation of the catalyst.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (mild conditions, e.g., 40 °C, are often sufficient).[1] Stir for the required time (typically 2-12 hours), monitoring by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative LTB Couplings Under Optimized Conditions[1]

| Entry | Electrophile | Nucleophile | Catalyst (3 mol%) | Conditions | Yield (%) |

| 1 | 2-Bromopyridine | 2-Thienyl LTB | XPhos Pd G3 | THF/H₂O (1:2), 40 °C, 2h | 95 |

| 2 | 2-Bromopyrimidine | 2-Thienyl LTB | XPhos Pd G3 | THF/H₂O (1:2), 40 °C, 2h | 93 |

| 3 | Methyl 4-bromobenzoate | 2-Thienyl LTB | XPhos Pd G3 | THF/H₂O (1:2), 40 °C, 2h | 98 |

| 4 | 4-Bromo-1-nitrobenzene | 2-Thienyl LTB | XPhos Pd G3 | THF/H₂O (1:2), 40 °C, 2h | 99 |

| 5 | 2-Chloro-6-methoxypyridine | 2-Benzofuranyl LTB | XPhos Pd G3 | THF/H₂O (1:2), 40 °C, 2h | 88 |

Advanced Workflow: The One-Pot Lithiation/Borylation/Coupling Sequence

For maximum efficiency, the synthesis of the LTB and the subsequent Suzuki coupling can be performed in a single reaction vessel without isolation of the borate intermediate.[1] This approach saves time and minimizes handling of potentially sensitive intermediates.

Figure 2. Workflow for the one-pot LTB Suzuki-Miyaura coupling.

Protocol 3: One-Pot Procedure

-

LTB Formation: Perform the lithiation and borylation steps (1-4) from Protocol 1 in a single flask.

-

Coupling Setup: After the borylation is complete and while maintaining the temperature at -78 °C, add the degassed water or aqueous base solution directly to the crude LTB solution.

-

Reagent Addition: Add the aryl halide (1.0 equiv relative to the initial arene) and the palladium precatalyst (1-3 mol%).

-

Reaction: Remove the cooling bath, allow the mixture to warm, and heat to the target temperature (e.g., 40 °C) for the required duration.

-

Workup & Purification: Follow steps 6 and 7 from Protocol 2 .

Conclusion and Future Outlook

Lithium triisopropyl borates are robust and highly versatile nucleophiles for the Suzuki-Miyaura cross-coupling. Their exceptional stability and unique ability to generate a base in situ upon hydrolysis make them the reagents of choice for reactions involving sensitive heterocyclic systems and base-labile functional groups. The optimal conditions—requiring no external base and using a simple THF/water solvent system with a modern palladium precatalyst—are mild, reproducible, and broadly applicable. By understanding the mechanistic principles behind LTB reactivity, researchers and drug development professionals can unlock efficient synthetic routes to complex molecular architectures that were previously challenging to access.

References

-

Chem-Station. (2013). Suzuki-Miyaura Cross Coupling. [Link]

-

Ismael, A., et al. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ACS Publications - Organic Letters. [Link]

-

Chem-Station. (2013). October 2013 Archives. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PubMed Central (PMC). [Link]

-

Al-Zoubi, R. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

-

Al-Zoubi, R. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. [Link]

-

Che-Yi, C., & Lieber, M. (2001). Suzuki—Miyaura Cross-Coupling of Lithium n-Alkylborates. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PubMed Central (PMC). [Link]

-

ScienceOpen. (2013). Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions. [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Delaney, C. P., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central (PMC). [Link]

-

ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]

-

Ismael, A., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. ACS Publications - Organic Letters. [Link]

-

Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]

-

Lee, C-H., et al. (2005). Cross-Coupling Reaction with Lithium Methyltriolborate. PubMed Central (PMC). [Link]

Sources

- 1. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: One-Pot Lithiation-Borylation-Suzuki Coupling of Fluoropyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Introduction: Streamlining the Synthesis of Fluoropyridines for Medicinal Chemistry

The fluoropyridine motif is a privileged scaffold in modern drug discovery, imparting unique properties such as enhanced metabolic stability, improved binding affinity, and modulated pKa to bioactive molecules. However, the efficient and regioselective functionalization of the pyridine ring, particularly when substituted with a deactivating fluorine atom, presents a significant synthetic challenge. Traditional multi-step approaches often suffer from cumulative yield losses, lengthy purification procedures, and the handling of unstable intermediates.